ADRA1D receptor antagonist 1 free base

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

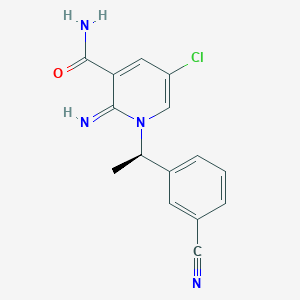

Molecular Formula |

C15H13ClN4O |

|---|---|

Molecular Weight |

300.74 g/mol |

IUPAC Name |

5-chloro-1-[(1R)-1-(3-cyanophenyl)ethyl]-2-iminopyridine-3-carboxamide |

InChI |

InChI=1S/C15H13ClN4O/c1-9(11-4-2-3-10(5-11)7-17)20-8-12(16)6-13(14(20)18)15(19)21/h2-6,8-9,18H,1H3,(H2,19,21)/t9-/m1/s1 |

InChI Key |

CDJPHTNUARAVMH-SECBINFHSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)N2C=C(C=C(C2=N)C(=O)N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Mechanism of Action: A Technical Guide to ADRA1D Receptor Antagonist 1

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of ADRA1D Receptor Antagonist 1, a potent and selective antagonist for the α1D-adrenergic receptor (α1D-AR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of adrenergic signaling and the development of novel therapeutics targeting this receptor.

The α1D-adrenoceptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in various physiological processes, including vasoconstriction, smooth muscle contraction, and neurotransmission. Its selective modulation presents a promising therapeutic avenue for conditions such as benign prostatic hyperplasia (BPH), overactive bladder, and potentially certain cardiovascular disorders. ADRA1D Receptor Antagonist 1, identified as (R)-9s, has emerged as a key research tool and potential therapeutic lead due to its high affinity and selectivity for the α1D-adrenoceptor subtype.

Core Mechanism of Action: Competitive Antagonism of the α1D-Adrenoceptor

ADRA1D Receptor Antagonist 1 functions as a competitive antagonist at the α1D-adrenergic receptor. This means it binds reversibly to the same site as the endogenous agonists, norepinephrine (B1679862) and epinephrine, but does not activate the receptor. By occupying the binding site, it prevents the natural ligands from binding and initiating the downstream signaling cascade. This blockade of α1D-adrenoceptor activation is the cornerstone of its pharmacological effects.

The α1D-adrenoceptor is canonically coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a variety of cellular responses, including smooth muscle contraction and activation of the mitogen-activated protein kinase (MAPK) cascade. ADRA1D Receptor Antagonist 1, by preventing the initial agonist binding, effectively inhibits this entire signaling pathway.

Quantitative Analysis: Binding Affinity and Selectivity

The potency and selectivity of ADRA1D Receptor Antagonist 1 have been quantified through various in vitro assays. The binding affinity, typically expressed as the inhibition constant (Ki), demonstrates the concentration of the antagonist required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

For comparison, the binding affinities of ADRA1D Receptor Antagonist 1 and other notable α1-adrenoceptor antagonists are summarized below.

| Compound | α1A-AR Ki (nM) | α1B-AR Ki (nM) | α1D-AR Ki (nM) | Selectivity (α1A/α1D) | Selectivity (α1B/α1D) |

| ADRA1D Receptor Antagonist 1 ((R)-9s) | - | - | 1.6 | - | - |

| BMY 7378 | 800 | 600 | 2 | 400 | 300 |

| Prazosin | 0.3 | 0.5 | 1.0 | 0.3 | 0.5 |

| Naftopidil | 16.2 | 170 | 5.6 | 2.9 | 30.4 |

Note: Data is compiled from various sources and direct comparison should be made with caution. The specific experimental conditions can influence the absolute values.

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the antagonist for the α1D-adrenoceptor.

Methodology:

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human α1D-adrenoceptor are cultured to confluence. The cells are then harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer.

-

Competitive Binding Assay: A fixed concentration of a radiolabeled ligand that binds to the α1D-adrenoceptor, typically [3H]prazosin, is incubated with the prepared cell membranes.

-

A range of concentrations of the unlabeled antagonist (ADRA1D Receptor Antagonist 1) is added to compete with the radioligand for binding to the receptor.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound radioligand to pass through. The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

-

Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays: Calcium Mobilization

Objective: To assess the functional antagonism of the α1D-adrenoceptor by measuring changes in intracellular calcium levels.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the α1D-adrenoceptor (e.g., HEK293 or CHO cells) are seeded in a multi-well plate. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which fluoresces upon binding to free calcium.

-

Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of ADRA1D Receptor Antagonist 1 for a specific duration.

-

Agonist Stimulation: An agonist of the α1D-adrenoceptor, such as phenylephrine (B352888) or norepinephrine, is added to the wells to stimulate the receptor and induce an increase in intracellular calcium.

-

Signal Detection: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

-

Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified. The concentration of the antagonist that produces a 50% inhibition of the agonist response (IC50) is determined. For competitive antagonists, the Schild analysis can be used to determine the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response.

Functional Assays: Isolated Tissue Contraction (e.g., Rat Aorta)

Objective: To evaluate the antagonist's effect on smooth muscle contraction mediated by α1D-adrenoceptors.

Methodology:

-

Tissue Preparation: A segment of the thoracic aorta is isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2). The tension of the aortic ring is recorded using an isometric force transducer.

-

Antagonist Incubation: The tissue is incubated with a specific concentration of ADRA1D Receptor Antagonist 1 for a set period.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., norepinephrine or phenylephrine) is generated by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

-

Data Analysis: The concentration-response curves obtained in the absence and presence of the antagonist are compared. A rightward shift in the agonist's concentration-response curve in the presence of the antagonist is indicative of competitive antagonism. The pA2 value can be calculated using a Schild plot to quantify the antagonist's potency.

Visualizing the Mechanism and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: ADRA1D Signaling Pathway and Antagonist Blockade.

Caption: Radioligand Binding Assay Workflow.

Caption: Calcium Mobilization Assay Workflow.

Conclusion

ADRA1D Receptor Antagonist 1 is a valuable pharmacological tool for the investigation of α1D-adrenoceptor function and a promising scaffold for the development of novel therapeutics. Its mechanism of action is characterized by potent and selective competitive antagonism of the α1D-adrenoceptor, leading to the inhibition of the Gq/11-PLC-calcium signaling pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field. Further investigation into the in vivo efficacy and safety profile of this antagonist is warranted to fully elucidate its therapeutic potential.

Technical Guide: Pharmacology of ADRA1D Receptor Antagonist 1 Free Base

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

The α1D-adrenergic receptor (ADRA1D) is a G-protein coupled receptor (GPCR) belonging to the α1-adrenergic receptor family, which also includes the α1A and α1B subtypes.[1][2] These receptors are crucial mediators of the physiological effects of the catecholamines, norepinephrine (B1679862) and epinephrine.[1] The ADRA1D subtype, in particular, has garnered significant interest as a therapeutic target for various conditions, including benign prostatic hyperplasia (BPH) and overactive bladder (OAB).[3] ADRA1D receptor antagonist 1 free base, also known as (R)-9s, is a potent and selective antagonist of the human α1D-adrenoceptor.[4] This technical guide provides a comprehensive overview of the pharmacology of this compound, including its binding affinity, selectivity, mechanism of action, and in vivo efficacy.

II. Binding Affinity and Selectivity

This compound demonstrates high-affinity binding to the human α1D-adrenoceptor.

Table 1: Binding Affinity of this compound

| Receptor Subtype | Ligand | Ki (nM) | Species |

| α1D-Adrenoceptor | This compound | 1.6 | Human |

Data sourced from publicly available information. Ki values for α1A and α1B subtypes are not currently available in the public domain.

The selectivity of an antagonist for a specific receptor subtype is critical for minimizing off-target effects. While this compound is described as selective for the α1D subtype, comprehensive quantitative data on its binding affinity for the α1A and α1B subtypes is not yet publicly available. Further research is needed to fully characterize its selectivity profile.

III. Experimental Protocols

A. Radioligand Binding Assay (Representative Protocol)

This protocol describes a standard method for determining the binding affinity of a compound to the ADRA1D receptor expressed in a heterologous system, such as Chinese Hamster Ovary (CHO) cells.

1. Cell Culture and Membrane Preparation:

-

Stably transfected CHO cells expressing the human ADRA1D receptor are cultured to ~80-90% confluency.

-

Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand that binds to the ADRA1D receptor (e.g., [3H]-prazosin), and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.

-

The plate is incubated at a specific temperature (e.g., 25°C) for a set duration to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing the unbound radioligand to pass through.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data are then analyzed using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[5]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: ADRA1D Receptor Antagonist 1 Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties of ADRA1D receptor antagonist 1 free base, with a specific focus on its binding affinity (Ki value). This document includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow.

Core Data: Binding Affinity and Selectivity

This compound is a potent and selective antagonist for the α1D-adrenoceptor.[1][2][3] Its high affinity for this receptor subtype makes it a valuable tool for research into the physiological and pathological roles of the α1D-adrenoceptor.

Table 1: Quantitative Data for this compound

| Parameter | Value | Receptor Subtype | Notes |

| Ki | 1.6 nM | α1D-adrenoceptor | Indicates high-affinity binding to the target receptor.[1][2][3] |

| Selectivity | Higher for α1D-AR | α1A- and α1B-AR | Exhibits greater selectivity for the α1D-adrenoceptor subtype compared to α1A and α1B subtypes.[1] |

| IC30 | 15 nM | Bladder Contraction | Dose-dependently inhibits bladder contraction, suggesting potential for in vivo studies of overactive bladder.[3] |

Signaling Pathway and Antagonist Mechanism

The α1D-adrenergic receptor is a G protein-coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, primarily signals through the Gq/11 family of G-proteins.[4][5] This activation leads to a cascade of intracellular events, including the activation of phospholipase C, which ultimately results in an increase in intracellular calcium concentration and subsequent physiological responses. This compound acts by competitively binding to the receptor, thereby preventing the binding of endogenous agonists and inhibiting the downstream signaling pathway.

Figure 1: ADRA1D receptor signaling pathway and antagonist inhibition.

Experimental Protocol: Determination of Ki Value

The determination of the inhibitory constant (Ki) for this compound is typically performed using a competitive radioligand binding assay. This method measures the ability of the unlabeled antagonist to compete with a radiolabeled ligand for binding to the receptor.

Materials and Reagents:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human α1D-adrenoceptor.

-

Radioligand: [3H]prazosin, a non-selective α1-adrenoceptor antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

-

Assay Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2, NaCl).

-

Scintillation Cocktail

-

Cell harvesting equipment and filtration apparatus

-

Liquid scintillation counter

Experimental Workflow:

Figure 2: Experimental workflow for Ki value determination.

Step-by-Step Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture CHO cells stably expressing the human α1D-adrenoceptor under standard conditions.

-

Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in the assay buffer.

-

-

Competitive Binding Assay:

-

Set up a series of assay tubes.

-

To each tube, add a fixed concentration of [3H]prazosin.

-

Add increasing concentrations of the unlabeled this compound to the experimental tubes.

-

For total binding, add only the radioligand and buffer.

-

For non-specific binding, add the radioligand and a high concentration of phentolamine.

-

Add the cell membrane preparation to initiate the binding reaction.

-

-

Incubation:

-

Incubate the assay tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

-

Quantification of Radioactivity:

-

Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand).

-

-

Ki Calculation:

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation[6]:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where:

-

IC50 is the experimentally determined half-maximal inhibitory concentration of the antagonist.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

This comprehensive approach ensures an accurate and reproducible determination of the Ki value for this compound, providing essential data for its characterization as a selective α1D-adrenoceptor antagonist.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound [smolecule.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Quantitative pharmacological analysis of antagonist binding kinetics at CRF1 receptors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: ADRA1D Receptor Antagonist 1 Free Base Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of ADRA1D receptor antagonist 1 free base. It includes quantitative binding data, detailed experimental methodologies for determining binding affinity, and visualizations of the associated signaling pathway and a representative experimental workflow.

Core Concept: ADRA1D Receptor Antagonism

The alpha-1D adrenergic receptor (ADRA1D) is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] These receptors are crucial in mediating physiological responses to catecholamines such as norepinephrine (B1679862) and epinephrine.[3] The ADRA1D receptor, in particular, signals through the Gq/11 family of G-proteins, leading to the activation of downstream signaling cascades.[1][2][4] Antagonists of this receptor are molecules that bind to it but do not provoke the biological response that an agonist would. Instead, they block the receptor, inhibiting its activation by endogenous agonists. "this compound" is identified as a potent and selective antagonist for the human α1D-adrenoceptor.[5][6]

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter in drug discovery and development, indicating the strength of the interaction. This is commonly expressed by the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors if no radioligand is present. A lower Ki value signifies a higher binding affinity.

| Compound | Receptor | Species | Binding Affinity (Ki) |

| This compound ((R)-9s) | α1D-adrenoceptor (ADRA1D) | Human | 1.6 nM[5][6] |

This potent binding affinity highlights the compound's potential for selective therapeutic applications, particularly in conditions where modulation of ADRA1D receptor activity is desired, such as overactive bladder disorders.[5][6]

ADRA1D Receptor Signaling Pathway

Upon activation by an agonist, the ADRA1D receptor initiates a signaling cascade that plays a role in various cellular processes, including vasoconstriction and cell proliferation.[2][4] The primary pathway involves the activation of phospholipase C, leading to an increase in intracellular calcium concentration and activation of the MAPK cascade.[3][4][7]

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. Receptor-Ligand Binding Assays [labome.com]

- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 5. Discovery of Fluorescence Polarization Probe for the ELISA-Based Antagonist Screening of α1-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Game Changer in Target-Based Drug Discovery - Celtarys [celtarys.com]

- 7. Fluorescent Ligands in Fluorescence Polarization Assays - Celtarys [celtarys.com]

Unveiling the Selectivity Profile of a Representative ADRA1D Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of a representative alpha-1D adrenergic receptor (ADRA1D) antagonist. As the specific designation "ADRA1D receptor antagonist 1 free base" does not correspond to a standard nomenclature in scientific literature, this document will focus on a well-characterized and selective ADRA1D antagonist, BMY 7378, to illustrate the core principles and data presentation relevant to researchers in the field.

The alpha-1D adrenergic receptor, a member of the G protein-coupled receptor superfamily, plays a crucial role in various physiological processes, including the regulation of blood pressure.[1][2] Antagonists targeting this receptor subtype are of significant interest for their potential therapeutic applications. Understanding the selectivity profile of such antagonists is paramount for predicting their efficacy and potential side effects.

Data Presentation: Quantitative Analysis of a Representative ADRA1D Antagonist

The following tables summarize the binding affinities and selectivity ratios for BMY 7378, a compound noted for its selectivity for the ADRA1D receptor.[3][4]

| Table 1: Binding Affinity of BMY 7378 for Human Adrenergic Receptor Subtypes | |

| Receptor Subtype | log KD |

| α1A | -6.61 |

| α1B | -6.23 |

| α1D | -8.60 |

Data sourced from studies on CHO cells stably expressing the respective human adrenoceptor subtypes.[3][4]

| Table 2: Selectivity Profile of BMY 7378 | |

| Selectivity Ratio | Fold Selectivity |

| α1D vs. α1A | 98 |

| α1D vs. α1B | 234 |

Selectivity is calculated from the KD values presented in Table 1.[3]

Experimental Protocols: Methodologies for Determining Antagonist Affinity

The data presented above is typically generated using radioligand binding assays. The following is a representative protocol for such an experiment.

Radioligand Binding Assay Protocol

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor are cultured under standard conditions.

-

Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

-

-

Binding Assay:

-

Whole-cell binding assays are conducted using [3H]prazosin as the radioligand.[4]

-

Assays are performed in a suitable buffer (e.g., Tris-HCl) at a defined pH.

-

A fixed concentration of [3H]prazosin is incubated with the cell membranes in the presence of increasing concentrations of the competing antagonist (e.g., BMY 7378).

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., phentolamine).

-

Incubation is carried out at a specific temperature (e.g., 37°C) for a set duration to reach equilibrium.

-

-

Data Analysis:

-

The amount of bound radioligand is quantified using liquid scintillation counting.

-

Competition binding data are analyzed using non-linear regression to determine the inhibition constant (Ki) or the dissociation constant (KD) of the antagonist.

-

Visualization of Key Pathways and Processes

To further elucidate the context of ADRA1D antagonism, the following diagrams illustrate the receptor's signaling pathway, a typical experimental workflow, and the logical representation of antagonist selectivity.

Caption: ADRA1D Receptor Signaling Pathway.

Caption: Experimental Workflow for Radioligand Binding Assay.

Caption: Logical Representation of Antagonist Selectivity.

References

- 1. Adra1d adrenergic receptor, alpha 1d [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Downstream Signaling Pathways of ADRA1D Receptor Antagonist 1 Free Base

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α1D-adrenergic receptor (ADRA1D) is a G protein-coupled receptor (GPCR) belonging to the Gq/11 family. Its activation by endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, initiates a cascade of intracellular signaling events crucial for various physiological processes. This technical guide provides a detailed overview of the downstream signaling pathways affected by ADRA1D receptor antagonists, with a specific focus on "ADRA1D receptor antagonist 1 free base." We will delve into the core signaling mechanisms, present available quantitative data, provide detailed experimental protocols for assessing antagonist activity, and visualize these pathways and workflows using Graphviz diagrams.

Introduction to the ADRA1D Receptor and its Antagonism

The ADRA1D receptor is one of three subtypes of the α1-adrenergic receptor family (α1A, α1B, and α1D). These receptors are primarily coupled to the Gq/11 family of G proteins.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of Gαq and the subsequent initiation of downstream signaling cascades.[2]

ADRA1D receptor antagonists are compounds that bind to the receptor but do not elicit a biological response, thereby blocking the effects of endogenous agonists. "this compound" is a potent and selective antagonist for the human α1D-adrenergic receptor, demonstrating a high binding affinity.[3] Understanding the precise mechanisms by which this antagonist modulates downstream signaling is critical for its therapeutic development and for elucidating the physiological roles of the ADRA1D receptor.

Core Downstream Signaling Pathways of the ADRA1D Receptor

The canonical signaling pathway initiated by the activation of the ADRA1D receptor involves the Gq/11 protein, leading to the activation of Phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), mobilization of intracellular calcium (Ca²⁺), and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4]

Gq Protein Activation and Phospholipase C (PLC) Signaling

Upon agonist binding, the ADRA1D receptor activates the Gαq subunit of the heterotrimeric G protein. This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gαq subunit, causing its dissociation from the Gβγ dimer. The activated Gαq-GTP complex then binds to and activates Phospholipase C-beta (PLCβ). PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

ADRA1D receptor antagonists, such as "this compound," competitively bind to the receptor and prevent this initial activation of the Gq protein, thereby inhibiting the entire downstream cascade at its origin.

Calcium Mobilization

IP₃, being water-soluble, diffuses through the cytosol and binds to IP₃ receptors on the endoplasmic reticulum (ER) membrane. This binding opens calcium channels, leading to the release of stored Ca²⁺ from the ER into the cytosol, rapidly increasing the intracellular Ca²⁺ concentration. This rise in cytosolic Ca²⁺ is a critical signaling event that triggers various cellular responses.

By preventing the formation of IP₃, ADRA1D receptor antagonists block this agonist-induced calcium mobilization.

ERK/MAPK Pathway Activation

The increase in intracellular Ca²⁺ and the production of DAG work in concert to activate Protein Kinase C (PKC). Activated PKC can then phosphorylate and activate a series of downstream kinases, initiating the Raf-MEK-ERK signaling cascade. This ultimately leads to the phosphorylation and activation of ERK1/2. Activated ERK1/2 can translocate to the nucleus and regulate gene transcription, influencing cellular processes like proliferation, differentiation, and survival.[5]

Inhibition of the ADRA1D receptor by an antagonist prevents the activation of PKC and, consequently, the phosphorylation of ERK1/2.

Quantitative Data

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 1.6 nM | Human α1D-Adrenoceptor | [6] |

| Phosphoinositol Hydrolysis (IC₅₀) | Data not available | - | - |

| Calcium Mobilization (IC₅₀) | Data not available | - | - |

| ERK Phosphorylation (IC₅₀) | Data not available | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of ADRA1D receptor antagonists.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of the antagonist for the ADRA1D receptor.

Workflow Diagram:

Methodology:

-

Membrane Preparation: Homogenize cells or tissues expressing the ADRA1D receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin), and varying concentrations of the "this compound."

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositol (PI) Hydrolysis Assay

This functional assay measures the antagonist's ability to inhibit agonist-induced production of inositol phosphates.

Methodology:

-

Cell Culture and Labeling: Culture cells expressing the ADRA1D receptor in 24-well plates. Label the cells by incubating them overnight with [³H]-myo-inositol in inositol-free medium.

-

Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of "this compound" in a buffer containing LiCl (to inhibit inositol monophosphatase).

-

Agonist Stimulation: Add a fixed concentration of an ADRA1D agonist (e.g., phenylephrine) to stimulate IP production and incubate for a defined period (e.g., 30-60 minutes).

-

Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).

-

Purification of Inositol Phosphates: Neutralize the samples and apply them to anion-exchange chromatography columns. Wash the columns to remove free inositol and elute the total inositol phosphates with a high-salt buffer.

-

Quantification: Measure the radioactivity of the eluted fraction using liquid scintillation counting.

-

Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the logarithm of the antagonist concentration. Determine the IC₅₀ value from the resulting dose-response curve.

Calcium Mobilization Assay

This assay measures the antagonist's effect on agonist-induced changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Plate cells expressing the ADRA1D receptor in a 96-well or 384-well black-walled, clear-bottom plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, often containing probenecid (B1678239) to prevent dye extrusion. Incubate at 37°C.

-

Antagonist Addition: Add varying concentrations of "this compound" to the wells.

-

Fluorescence Measurement: Place the plate in a fluorescence plate reader (e.g., a FlexStation or FLIPR). Measure the baseline fluorescence.

-

Agonist Injection and Reading: Inject a fixed concentration of an ADRA1D agonist into the wells while simultaneously recording the fluorescence intensity over time.

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the peak response against the logarithm of the antagonist concentration to determine the IC₅₀ value.

ERK Phosphorylation Assay (Western Blot)

This assay determines the antagonist's ability to inhibit agonist-induced phosphorylation of ERK1/2.

Workflow Diagram:

Methodology:

-

Cell Culture and Serum Starvation: Culture cells expressing the ADRA1D receptor to near confluency and then serum-starve them for several hours to reduce basal ERK phosphorylation.

-

Treatment: Pre-incubate the cells with varying concentrations of "this compound" before stimulating with an agonist for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 to serve as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample. Plot the normalized p-ERK levels against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Conclusion

"this compound" is a potent antagonist of the ADRA1D receptor, with a high binding affinity. By blocking the Gq-coupled signaling cascade, it effectively inhibits downstream events including phosphoinositol hydrolysis, intracellular calcium mobilization, and ERK/MAPK pathway activation. The experimental protocols detailed in this guide provide a robust framework for researchers to further characterize this and other ADRA1D antagonists. While specific functional inhibitory concentrations for "this compound" in these downstream assays are not widely reported, the methodologies presented here are standard approaches to obtain such critical data for drug development and pharmacological research. Further investigation into the functional consequences of ADRA1D antagonism will continue to illuminate the therapeutic potential of targeting this receptor.

References

- 1. Alpha-1D adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. cdn.amegroups.cn [cdn.amegroups.cn]

- 3. Buy this compound [smolecule.com]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. Inhibition of cAMP-Dependent PKA Activates β2-Adrenergic Receptor Stimulation of Cytosolic Phospholipase A2 via Raf-1/MEK/ERK and IP3-Dependent Ca2+ Signaling in Atrial Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

In Vivo Efficacy of ADRA1D Receptor Antagonist 1 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of ADRA1D receptor antagonist 1 free base, a potent and selective antagonist of the α1D-adrenoceptor. This document summarizes key quantitative data, details experimental methodologies for in vivo studies, and illustrates the relevant signaling pathway.

Core Quantitative Data

This compound, also identified as compound (R)-9s, demonstrates high affinity and selectivity for the human α1D-adrenoceptor. Its in vivo efficacy has been primarily evaluated in rodent models of bladder dysfunction.

| Parameter | Value | Species | Assay Type | Reference |

| Binding Affinity (Ki) | 1.6 nM | Human | Radioligand binding assay | [1] |

| In Vitro Potency (IC30) | 15 nM | Rat | Bladder contraction assay | [1] |

| In Vivo Efficacy (Oral) | 10 µg/kg | Rat | Cyclophosphamide-induced urinary frequency model | [2] |

| In Vivo Efficacy (Intravenous) | 4.4 µg/kg | Rat | Bladder outlet obstruction model (non-voiding bladder contractions) | [3] |

Signaling Pathway

The α1D-adrenoceptor is a G protein-coupled receptor that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist, such as norepinephrine, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). In smooth muscle cells, such as those in the urinary bladder, the increase in intracellular Ca2+ is a key trigger for contraction. This compound acts by competitively blocking the binding of agonists to the α1D-adrenoceptor, thereby inhibiting this signaling cascade and subsequent smooth muscle contraction.

References

- 1. α1-, α2- and β-adrenoceptors in the urinary bladder, urethra and prostate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rat long‐lasting cystitis model induced by intravesical injection of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Animal models of interstitial cystitis/bladder pain syndrome [frontiersin.org]

Unlocking New Avenues in Overactive Bladder Treatment: A Technical Guide to ADRA1D Receptor Antagonist 1 Free Base

For Immediate Release

This technical guide provides an in-depth overview of ADRA1D receptor antagonist 1 free base, a potent and selective antagonist of the human alpha-1D adrenergic receptor (α1D-AR), for researchers, scientists, and drug development professionals investigating novel treatments for overactive bladder (OAB). This document outlines the core pharmacology of the compound, summarizes key preclinical findings, and provides detailed experimental protocols and signaling pathway diagrams to facilitate further research in this promising area.

The alpha-1D adrenergic receptor is increasingly recognized as a key player in the pathophysiology of lower urinary tract symptoms (LUTS), including those associated with OAB.[1] Notably, in conditions like bladder outlet obstruction, there is a significant upregulation of α1D-AR mRNA and protein expression in the bladder.[2] This makes the α1D-AR a compelling target for therapeutic intervention. This compound has emerged as a valuable tool for elucidating the role of this receptor subtype and as a potential therapeutic candidate.

Core Pharmacology and Profile

This compound, also known as compound (R)-9s, is an orally active and selective α1D-AR antagonist.[3] Its pharmacological profile is characterized by a high binding affinity for the human α1D-AR, with a Ki value of 1.6 nM.[2][3][4] The compound demonstrates significant selectivity for the α1D-AR over other α1-adrenergic subtypes (α1A and α1B), which is crucial for minimizing potential side effects associated with non-selective α1-blockade.[2]

| Parameter | Value | Receptor Subtype | Species | Reference |

| Binding Affinity (Ki) | 1.6 nM | human α1D-AR | Human | [2][3] |

| Inhibitory Concentration (IC30) | 15 nM | - | Rat | [3][4] |

Preclinical Efficacy in Bladder Overactivity Models

In vivo studies have demonstrated the efficacy of this compound in animal models of bladder overactivity. These studies provide a strong rationale for its further investigation as a treatment for OAB.

Cyclophosphamide-Induced Cystitis Model

In a rat model of cyclophosphamide-induced cystitis, a condition that mimics the urinary frequency associated with OAB, a single oral administration of this compound at a dose of 10 µg/kg resulted in a significant increase in voiding intervals, indicating a reduction in urinary frequency.[3]

Bladder Outlet Obstruction (BOO) Model

In a rat model of bladder outlet obstruction (BOO), which leads to detrusor overactivity, intravenous administration of this compound dose-dependently decreased non-voiding bladder contractions during the storage phase.[2][3] An intravenous dose of 4.4 µg/kg was shown to inhibit these contractions.[3]

| Animal Model | Compound Administration | Dosage | Key Finding | Reference |

| Cyclophosphamide-Induced Cystitis (Rat) | Oral (single dose) | 10 µg/kg | Increased voiding intervals | [3] |

| Bladder Outlet Obstruction (Rat) | Intravenous (single dose) | 4.4 µg/kg | Dose-dependent decrease in non-voiding bladder contractions | [2][3] |

Signaling Pathways and Experimental Workflows

To facilitate further research, the following diagrams illustrate the key signaling pathway of the ADRA1D receptor in bladder smooth muscle and a typical experimental workflow for evaluating the efficacy of this compound in a preclinical model of bladder overactivity.

Detailed Experimental Protocols

The following are generalized protocols based on published methodologies for researchers investigating ADRA1D receptor antagonists in bladder overactivity models.

In Vivo Model of Cyclophosphamide-Induced Cystitis in Rats

-

Animal Model: Adult female Sprague-Dawley rats are commonly used.

-

Induction of Cystitis: A single intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg) is administered to induce bladder inflammation and subsequent urinary frequency.

-

Drug Administration: this compound is dissolved in a suitable vehicle (e.g., a solution of 0.5% methylcellulose) and administered orally via gavage at the desired dose (e.g., 10 µg/kg). The vehicle is administered to the control group.

-

Urodynamic Evaluation: Following drug administration, rats are placed in metabolic cages equipped for continuous urine collection. Voiding intervals are measured over a specified period (e.g., 2-4 hours) to assess urinary frequency.

-

Data Analysis: The mean voiding interval for the treatment group is compared to the vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

In Vivo Model of Bladder Outlet Obstruction (BOO) in Rats

-

Animal Model: Adult male Sprague-Dawley rats are typically used.

-

Surgical Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).

-

Make a lower abdominal midline incision to expose the bladder and proximal urethra.

-

Create a partial obstruction by placing a ligature (e.g., a 4-0 silk tie) around the urethra, often over a catheter of a specific diameter to ensure a consistent degree of obstruction.

-

Close the incision in layers.

-

Allow the animals to recover for a period of several weeks (e.g., 6 weeks) to allow for the development of bladder hypertrophy and detrusor overactivity.

-

-

Catheter Implantation for Cystometry:

-

After the recovery period, re-anesthetize the rats.

-

Implant a catheter into the bladder dome, which is then externalized at the back of the neck for later connection to a pressure transducer and infusion pump.

-

Implant a catheter into a femoral or jugular vein for intravenous drug administration.

-

-

Conscious Cystometry:

-

Allow the rats to recover from the catheter implantation surgery for 1-2 days.

-

Place the conscious, unrestrained rats in a recording chamber.

-

Infuse saline into the bladder at a constant rate (e.g., 0.1 mL/min) and record intravesical pressure.

-

After a stabilization period, administer this compound intravenously at the desired doses (e.g., cumulative doses).

-

Record multiple micturition cycles at each dose level.

-

-

Data Analysis: Analyze the cystometric recordings to quantify parameters such as the frequency and amplitude of non-voiding contractions, bladder capacity, and micturition pressure. Compare the data before and after drug administration, and between the drug-treated and vehicle-treated groups.

Conclusion

This compound represents a highly selective and potent tool for investigating the role of the α1D-AR in bladder function and dysfunction. Preclinical data strongly support its potential as a therapeutic agent for overactive bladder by demonstrating its ability to reduce urinary frequency and inhibit detrusor overactivity in relevant animal models. The detailed protocols and pathway diagrams provided in this guide are intended to support and accelerate further research into this promising area of urology and pharmacology.

References

The Role of ADRA1D Receptor Antagonists in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alpha-1D adrenergic receptor (ADRA1D) has emerged as a potential therapeutic target in the context of prostate cancer. While traditionally associated with smooth muscle contraction in the lower urinary tract, recent studies have suggested a role for ADRA1D and other alpha-1 adrenoceptor subtypes in prostate cancer cell proliferation and survival. This technical guide provides an in-depth overview of the current understanding of ADRA1D receptor antagonists in prostate cancer research, with a focus on preclinical data, experimental methodologies, and the underlying signaling pathways. While the direct investigation of a specific "ADRA1D receptor antagonist 1 free base" in prostate cancer is limited, this guide will encompass data from selective ADRA1D antagonists and other alpha-1 adrenergic antagonists that have been studied in this context, providing a broader perspective for researchers.

Quantitative Data on Alpha-1 Adrenergic Receptor Antagonists in Prostate Cancer

The following tables summarize the quantitative data from various preclinical studies on the effects of different alpha-1 adrenergic receptor antagonists on prostate cancer cells.

| Compound | Receptor Selectivity/Target | Ki Value | Source |

| This compound | α1D-Adrenoceptor | 1.6 nM | [1][2][3] |

Table 1: Binding Affinity of a Selective ADRA1D Antagonist. This table highlights the high potency of "this compound" for the α1D-adrenoceptor.

| Compound | Prostate Cancer Cell Line | IC50 Value | Effect | Source |

| Doxazosin (B1670899) | PC-3 | Not specified | Reduced cell viability | [4] |

| Doxazosin | DU145 | > 60 µM (for >50% kill) | Cytotoxicity | [5] |

| Doxazosin | PC-3 | > 60 µM (for >50% kill) | Cytotoxicity | [5] |

| Doxazosin | HeLa | 14.9 µg/ml | Cytotoxicity | [6] |

| Doxazosin | HepG2 | 104.4 µg/ml | Cytotoxicity | [6] |

| Doxazosin | MCF7 | 86.6 µg/ml | Cytotoxicity | [6] |

| Naftopidil | LNCaP | 22.2 ± 4.0 µM | Growth inhibition | [7] |

| Naftopidil | PC-3 | 33.2 ± 1.1 µM | Growth inhibition | [7] |

| Naftopidil | Prostate Cancer Cells | 1.1 µmol/L | Inhibition of TGF-β signaling | [8] |

| Terazosin (B121538) | PC-3 | > 100 µM | Cytotoxicity | [9] |

| Terazosin | HUVEC (VEGF-induced) | 9.9 µM | Inhibition of proliferation | [9] |

| Terazosin | HUVEC (VEGF-induced) | 6.8 µM | Inhibition of tube formation | [9] |

| Terazosin | Nude Mice (VEGF-induced) | 7.9 µM | Inhibition of angiogenesis | [9] |

| Silodosin (B1681671) | PC-3 | 44.16 mM | Reduced cell viability | [10][11] |

| Abiraterone (B193195) | PC-3 | 66.90 µM | Reduced cell viability | [10][11] |

Table 2: In Vitro Efficacy of Alpha-1 Adrenergic Receptor Antagonists in Cancer Cell Lines. This table provides a comparative overview of the cytotoxic and growth-inhibitory effects of various antagonists on different prostate cancer cell lines.

| Compound | Prostate Cancer Cell Line | Effect | Source |

| A175 | PC3 and DU145 | Dose-dependent antiproliferative action, G0/G1 cell cycle arrest | [12] |

| Naftopidil | PCa cells and PrSC | G1 cell cycle arrest | [13] |

| Terazosin | PC-3 and DU145 | G1 phase cell cycle arrest | [14] |

Table 3: Cell Cycle Effects of Selective ADRA1D and other Alpha-1 Adrenoceptor Antagonists. This table focuses on the impact of these antagonists on the cell cycle progression of prostate cancer cells.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding the effects of alpha-1 adrenergic receptor antagonists on prostate cancer.

Cell Viability and Cytotoxicity Assays (MTT and CCK-8)

-

Objective: To determine the effect of ADRA1D antagonists on the viability and proliferation of prostate cancer cells.

-

Procedure:

-

Cell Seeding: Prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of the antagonist (e.g., doxazosin, silodosin) or vehicle control for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Assay:

-

The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

CCK-8 Assay:

-

The Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.

-

The absorbance is measured at 450 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[5][10][11]

-

Apoptosis Assays

-

Objective: To quantify the induction of apoptosis in prostate cancer cells following treatment with ADRA1D antagonists.

-

Methods:

-

Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining:

-

Cells are treated with the antagonist or vehicle control.

-

Both adherent and floating cells are collected and washed.

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.

-

The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[11]

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

-

Treated cells or tumor tissue sections are fixed and permeabilized.

-

The TUNEL reaction mixture, containing TdT and labeled dUTP, is added to label the 3'-hydroxyl ends of fragmented DNA.

-

The labeled cells are visualized and quantified using fluorescence microscopy or flow cytometry.[15]

-

-

Cell Cycle Analysis

-

Objective: To determine the effect of ADRA1D antagonists on the cell cycle distribution of prostate cancer cells.

-

Procedure:

-

Cells are treated with the antagonist for a specified time.

-

Cells are harvested, washed, and fixed in cold ethanol.

-

The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye (e.g., propidium iodide).

-

The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.[7][13][14]

-

Western Blot Analysis

-

Objective: To detect changes in the expression and activation of specific proteins involved in signaling pathways affected by ADRA1D antagonists.

-

Procedure:

-

Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., caspases, Bax, Bcl-2, Smad-4, IκBα).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.[15][16]

-

In Vivo Xenograft Studies

-

Objective: To evaluate the in vivo anti-tumor efficacy of ADRA1D antagonists.

-

Procedure:

-

Cell Implantation: Human prostate cancer cells (e.g., PC-3) are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are randomized into treatment and control groups. The antagonist (e.g., doxazosin) is administered orally or via another appropriate route at various doses.[15][17][18]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, Western blotting).[15]

-

Signaling Pathways and Mechanisms of Action

The anti-cancer effects of several alpha-1 adrenergic antagonists in prostate cancer appear to be mediated through pathways that are often independent of their alpha-1 adrenoceptor blocking activity.

Caption: Doxazosin-induced apoptosis signaling pathway in prostate cancer cells.

Studies have shown that quinazoline-based antagonists like doxazosin and terazosin induce apoptosis in prostate cancer cells through mechanisms that are independent of their alpha-1 adrenoceptor blockade.[19][20] One proposed pathway involves the upregulation of the Fas receptor (CD95), leading to the recruitment of FADD and pro-caspase-8, and subsequent activation of the caspase cascade, culminating in apoptosis.[16] Additionally, activation of the TGF-β signaling pathway, with increased expression of Smad-4 and IκBα, has been implicated in doxazosin-mediated apoptosis.[15]

Caption: Naftopidil-induced G1 cell cycle arrest in prostate cancer cells.

Naftopidil, another alpha-1 adrenoceptor antagonist, has been shown to inhibit the growth of both androgen-sensitive and -insensitive prostate cancer cells by inducing G1 cell cycle arrest.[7] This effect is associated with the upregulation of the cyclin-dependent kinase inhibitors p21(cip1) and p27(kip1).[7]

Caption: General experimental workflow for in vitro studies of ADRA1D antagonists.

Conclusion and Future Directions

The preclinical evidence suggests that several alpha-1 adrenergic receptor antagonists, including those with selectivity for the ADRA1D subtype, exhibit anti-cancer properties in prostate cancer models. These effects, including the induction of apoptosis and cell cycle arrest, are often independent of their primary mechanism of alpha-1 adrenoceptor blockade, pointing to novel mechanisms of action that warrant further investigation. The high binding affinity of compounds like "this compound" for the ADRA1D receptor makes them interesting candidates for further research to delineate the specific role of this receptor subtype in prostate cancer progression.

Future research should focus on:

-

Elucidating the precise molecular targets and signaling pathways responsible for the anti-tumor effects of these antagonists.

-

Conducting in vivo studies with highly selective ADRA1D antagonists to validate their therapeutic potential.

-

Exploring the potential for combination therapies with existing prostate cancer treatments.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the promising area of ADRA1D receptor antagonism for the treatment of prostate cancer. The compiled quantitative data, detailed experimental protocols, and visualized signaling pathways offer valuable resources to guide future investigations in this field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Effects of doxazosin as adjuvant to abiraterone on viability and apoptosis of metastatic castration-resistant prostate cells cancer (mCRPC) PC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Doxazosin: a new cytotoxic agent for prostate cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.waocp.org [journal.waocp.org]

- 7. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of apoptotic and antiangiogenic activities of terazosin in human prostate cancer and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis and growth inhibition by silodosin and abiraterone acetate in PC-3 human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of apoptosis and growth inhibition by silodosin and abiraterone acetate in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A selective alpha1D-adrenoreceptor antagonist inhibits human prostate cancer cell proliferation and motility "in vitro" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The alpha1-adrenoceptor antagonist terazosin induces prostate cancer cell death through a p53 and Rb independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Inhibitory effect of doxazosin on the growth of transplanted tumor of prostate cancer cell PC-3 in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Doxazosin Induces Apoptosis of Benign and Malignant Prostate Cells via a Death Receptor–Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. auajournals.org [auajournals.org]

- 18. Oral treatment of the TRAMP mice with doxazosin suppresses prostate tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Suppression of human prostate cancer cell growth by alpha1-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: ADRA1D Receptor Antagonist 1 Free Base and its Role in Smooth Muscle Contraction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The α1D-adrenergic receptor (ADRA1D) is a G-protein coupled receptor belonging to the α1-adrenoceptor subfamily. These receptors are crucial in mediating the contractile effects of catecholamines, such as norepinephrine (B1679862) and epinephrine, in various smooth muscle tissues. Their involvement in regulating vascular tone and smooth muscle function in the urinary tract has made them a significant target for therapeutic intervention in conditions like hypertension and benign prostatic hyperplasia. This technical guide provides a comprehensive overview of the interaction between ADRA1D receptor antagonists, with a focus on ADRA1D receptor antagonist 1 free base, and their effects on smooth muscle contraction. We will delve into the quantitative pharmacology, experimental methodologies, and the intricate signaling pathways that govern these interactions.

Quantitative Data Presentation

The potency and selectivity of an antagonist are critical parameters in drug development. The following tables summarize the available quantitative data for this compound and a well-characterized selective ADRA1D antagonist, BMY 7378, for comparative purposes.

| Compound | Parameter | Value | Species/Tissue | Reference |

| This compound | Ki | 1.6 nM | Human α1D-adrenoceptor | [1][2] |

| IC30 | 15 nM | Rat bladder contraction | [2] | |

| BMY 7378 | Ki | 2 nM | Cloned rat α1D-adrenoceptor | |

| Dissociation Constant (KB) | 0.95 nM | Rat Aorta | ||

| Dissociation Constant (KB) | 4 nM | Rat Iliac Artery |

Experimental Protocols

Radioligand Binding Assay for ADRA1D Receptor

This protocol outlines a method to determine the binding affinity (Ki) of a test compound for the ADRA1D receptor.

a) Materials:

-

Cell membranes expressing the human ADRA1D receptor.

-

Radioligand, e.g., [3H]-Prazosin.

-

Test compound (e.g., this compound).

-

Non-specific binding control (e.g., phentolamine).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

b) Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, [3H]-Prazosin (at a concentration close to its Kd), and either the test compound, binding buffer (for total binding), or phentolamine (B1677648) (for non-specific binding).

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium.

-

Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

c) Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Organ Bath Assay for Smooth Muscle Contraction

This protocol describes the measurement of smooth muscle contraction in isolated tissue, such as rat aorta, to assess the functional antagonism of a test compound.

a) Materials:

-

Isolated tissue (e.g., thoracic aorta from a rat).

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, continuously gassed with 95% O2 / 5% CO2.

-

Agonist (e.g., phenylephrine).

-

Test antagonist (e.g., this compound).

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

b) Procedure:

-

Dissect the thoracic aorta and cut it into rings of 2-3 mm in width.

-

Mount the aortic rings in the organ baths containing PSS maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2 g, washing them with fresh PSS every 15-20 minutes.

-

Induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to check for tissue viability.

-

After washing and re-equilibration, pre-incubate the tissues with the test antagonist at various concentrations for a set period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve for the agonist (phenylephrine) in the absence and presence of the antagonist.

-

Record the contractile force using the isometric transducers and data acquisition system.

c) Data Analysis (Schild Analysis):

-

Plot the logarithm of the agonist concentration versus the contractile response.

-

Determine the EC50 of the agonist in the absence and presence of different antagonist concentrations.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

-

Create a Schild plot by graphing log(DR-1) against the log of the antagonist concentration.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist's dissociation constant (KB). A slope not significantly different from unity is indicative of competitive antagonism.

Signaling Pathways and Visualization

The contraction of smooth muscle initiated by ADRA1D receptor activation is a complex process involving multiple signaling cascades. Below are diagrams illustrating the key pathways.

Canonical Gq-PLC Signaling Pathway

Activation of the ADRA1D receptor, a Gq-coupled receptor, initiates the canonical phospholipase C (PLC) signaling cascade. This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated cytosolic Ca2+ binds to calmodulin (CaM), which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to actin-myosin cross-bridge cycling and smooth muscle contraction. ADRA1D antagonists block the initial activation of this pathway by preventing agonist binding to the receptor.

Caption: Canonical Gq-PLC signaling pathway leading to smooth muscle contraction.

RhoA/Rho-kinase Signaling Pathway

In addition to the canonical pathway, ADRA1D receptor activation can also stimulate the RhoA/Rho-kinase pathway, which contributes to calcium sensitization of the contractile machinery. Activated G-proteins (Gα12/13) activate RhoA, which in turn activates Rho-kinase. Rho-kinase phosphorylates and inactivates myosin light chain phosphatase (MLCP), the enzyme responsible for dephosphorylating myosin light chains. This inhibition of MLCP leads to a net increase in phosphorylated myosin light chains at a given Ca2+ concentration, thereby enhancing the contractile response.

Caption: RhoA/Rho-kinase pathway contributing to calcium sensitization.

Reactive Oxygen Species (ROS) Generation Pathway

Recent evidence suggests that ADRA1D receptor activation can also lead to the production of reactive oxygen species (ROS), which can modulate smooth muscle contraction. This pathway may involve the activation of NADPH oxidase, leading to the generation of superoxide (B77818) (O2-). ROS can then influence various downstream signaling molecules, potentially affecting both the Gq-PLC and RhoA/Rho-kinase pathways, and contributing to the overall contractile response.

Caption: ROS generation pathway linked to ADRA1D receptor activation.

Conclusion

This compound is a potent and selective antagonist of the human α1D-adrenoceptor. The antagonism of this receptor in smooth muscle tissues leads to the inhibition of contraction, a process governed by intricate signaling pathways including the canonical Gq-PLC cascade, the RhoA/Rho-kinase pathway, and the generation of reactive oxygen species. The experimental protocols detailed herein provide a framework for the characterization of such antagonists. A thorough understanding of the pharmacology and signaling mechanisms of ADRA1D antagonists is paramount for the development of novel therapeutics targeting a range of smooth muscle-related disorders. Further research to elucidate the functional effects of this compound on smooth muscle contraction will be invaluable to the scientific community.

References

An In-Depth Technical Guide to the Chemical Properties of ADRA1D Receptor Antagonist 1 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known chemical properties of ADRA1D receptor antagonist 1 free base, a potent and selective antagonist of the human alpha-1D adrenergic receptor (α1D-AR).[1][2] This compound is of significant interest for researchers in pharmacology and drug development, particularly for studies related to overactive bladder disorders.[1][2][3] This document summarizes its chemical structure, identifiers, and available physicochemical properties. Furthermore, it outlines detailed experimental protocols for determining key characteristics that are not yet publicly documented and describes the primary signaling pathway associated with its molecular target.

Chemical Properties

| Property | Value | Source |

| IUPAC Name | 5-chloro-1-((5-chloro-2-(methylsulfonyl)phenyl)methyl)-2-imino-1,2-dihydropyridine-3-carboxamide | Inferred from hydrochloride salt |

| Molecular Formula | C₁₅H₁₃ClN₄O | [2] |

| Molecular Weight | 300.74 g/mol | [2] |

| CAS Number | 1191908-24-3 | [2][3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | DMSO: 100 mg/mL (as the hydrochloride salt) | [4] |

| pKa | Data not available | N/A |

| Biological Activity | Kᵢ: 1.6 nM (for human α1D-AR) | [1][2] |

| IC₃₀: 15 nM (for inhibition of bladder contraction) | [1][2] |

Experimental Protocols

Due to the limited availability of experimental data for some of the physicochemical properties of this compound, this section provides detailed, generalized methodologies for their determination. These protocols are standard in the field of medicinal chemistry and can be adapted for the specific analysis of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Melting Point Apparatus

-

Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating and Observation: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its formulation and delivery. The following protocol describes a common method for determining thermodynamic solubility.

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature.

Signaling Pathway

ADRA1D receptor antagonist 1 exerts its pharmacological effect by blocking the α1D-adrenergic receptor. This receptor is a member of the G protein-coupled receptor (GPCR) superfamily and is primarily coupled to the Gq/11 family of G proteins.[5][6] The canonical signaling pathway initiated by the activation of the α1D-adrenergic receptor is depicted below.